![molecular formula C17H19NO B3042976 1-(Dibenzylamino)-2-propanone CAS No. 68543-42-0](/img/structure/B3042976.png)
1-(Dibenzylamino)-2-propanone
Overview
Description
1-(Dibenzylamino)-2-propanone, also known as DBP, is a chemical compound that has been widely used in scientific research. It is a key intermediate in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. DBP has also been studied for its potential biological and physiological effects, making it an important compound in the field of medicinal chemistry.
Scientific Research Applications
Synthesis and Characterization in Chemistry
- 1-(Dibenzylamino)-2-propanone derivatives have been synthesized and characterized in various studies. For instance, Mani et al. (1994) synthesized porphyrazinoctamine derivatives using 2,3-Bis(dibenzylamino)- and 2,3-bis[allyl(benzyl)amino]-2Z-butene-1,4-dinitriles, which were macrocyclised to provide corresponding (porphyrazinato)magnesium(II) derivatives (Mani et al., 1994). Similarly, Jones et al. (2016) prepared isomers of dibenzylamino-1-methylcyclohexan-1-ol and dibenzylamino-1-trifluoromethylcyclohexan-1-ol, characterizing them through NMR spectroscopy and X-ray analysis (Jones et al., 2016).
Photolytic Decomposition Studies
- Sterna et al. (1980) investigated the 13C enrichment in the photolytic decomposition of dibenzylketone (1,3‐diphenyl‐2‐propanone) as a function of solvent viscosity and temperature. This study highlights the role of electron–nuclear hyperfine interactions in radical intermediates of the reaction, explaining the results using a continuum diffusion model and radical pair theory (Sterna et al., 1980).
Synthetic Chemistry Applications
- The compound has been utilized in the synthesis of various complex molecules. For example, Butin et al. (2007) developed a simple route to 1-R-3-(2-indolyl)-1-propanones, demonstrating its use in recyclization reactions, a modification of the Reissert indole synthesis (Butin et al., 2007). Moreover, the work by Ermert et al. (2000) in synthesizing N-protected 2-amino-1-([18F]fluorophenyl)-1-propanones, showcases its potential in creating intermediates for potential PET-tracers for mapping the adrenergic nervous system of the heart (Ermert et al., 2000).
Medical Research and Drug Synthesis
- This chemical has also found applications in medical research. Cocco et al. (2005) synthesized a series of 2,6-dibenzylamino-3,5-dicyanopyridines and evaluated their anticancer activity toward different human cancer cell lines, demonstrating notable anticancer properties in some of these compounds (Cocco et al., 2005). Additionally, Duart et al. (2006) used molecular topology to develop a mathematical model for classifying compounds according to their antihistaminic activity, where compounds such as 2-(dibenzylamino-3-phenyl-1-propanol showed promising results (Duart et al., 2006).
properties
IUPAC Name |
1-(dibenzylamino)propan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-15(19)12-18(13-16-8-4-2-5-9-16)14-17-10-6-3-7-11-17/h2-11H,12-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXAQOKZOCQNLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN(CC1=CC=CC=C1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dibenzylamino)propan-2-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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